Leu-AMS
Overview
Description
Leu-AMS is a potent inhibitor of leucyl-tRNA synthetase (LRS) with an IC50 of 22.34 nM and inhibits the growth of bacteria.
Biological Activity
Leu-AMS (leucyl-sulfamoyl-adenylate) is a synthetic analogue of leucyl-adenylate (Leu-AMP) that has garnered attention due to its significant biological activity, particularly in the context of leucyl-tRNA synthetase (LeuRS) inhibition and its implications in antibiotic development. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.
This compound functions primarily as an inhibitor of LeuRS, an enzyme crucial for protein synthesis. The mechanism of action involves the binding of this compound to the active site of LeuRS, preventing the enzyme from catalyzing the aminoacylation of tRNA with leucine. This inhibition can be described in a two-step process:
- Activation of Leucine : In the first step, leucine is activated by ATP to form Leu-AMP.
- Transfer to tRNA : In the second step, Leu-AMP is transferred to tRNA^Leu, which is blocked by this compound.
The binding affinity of this compound to LeuRS has been shown to be in the low nanomolar range, with a dissociation constant of approximately 4.4 nM . This high affinity indicates its potential as a potent inhibitor.
Research Findings
Several studies have explored the biological activity and efficacy of this compound:
- Inhibition Studies : Research demonstrated that this compound effectively inhibits the ATP/pyrophosphate exchange reaction catalyzed by LeuRS at low concentrations, indicating its potency as an inhibitor . The inhibition kinetics suggest that it operates via a tight-binding mechanism.
- Structural Analysis : Structural characterization studies reveal that this compound binds similarly to other known inhibitors but stabilizes a distinct conformation that prevents proper substrate interaction . This conformational change is critical for understanding how this compound disrupts normal enzymatic function.
Case Studies
- Antibiotic Development : A study highlighted the potential application of this compound in developing antibiotics targeting bacterial pathogens. By inhibiting LeuRS, which is essential for bacterial protein synthesis, this compound could serve as a template for designing new antimicrobial agents .
- Cancer Research : Investigations into the role of leucine metabolism in cancer have also pointed to the utility of compounds like this compound in modulating pathways associated with mTORC1 signaling. This pathway is crucial for cell growth and proliferation, suggesting that targeting LRS with inhibitors could have therapeutic implications in cancer treatment .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Study | Findings | Binding Affinity (Kd) |
---|---|---|
Nature Communications (2013) | Demonstrated potent inhibition of aminoacylation reaction | 4.4 nM |
PNAS (2013) | Structural insights into tRNA-dependent antibiotic mechanisms | Not specified |
Nature Communications (2016) | Explored resistance mechanisms and binding interactions with AgnB2 | Not specified |
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-4-methylpentanoyl]sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O7S/c1-7(2)3-8(17)15(26)22-31(27,28)29-4-9-11(24)12(25)16(30-9)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t8-,9+,11+,12+,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEDFDTWJLGMBO-LEJQEAHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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